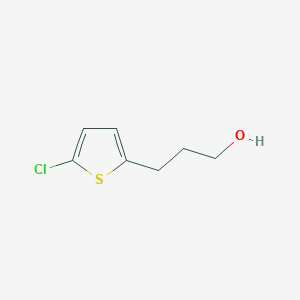

3-(5-Chlorothiophen-2-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClOS |

|---|---|

Molecular Weight |

176.66 g/mol |

IUPAC Name |

3-(5-chlorothiophen-2-yl)propan-1-ol |

InChI |

InChI=1S/C7H9ClOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,1-2,5H2 |

InChI Key |

GRHJWDKVCJCLMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 5 Chlorothiophen 2 Yl Propan 1 Ol and Analogous Structures

Strategies for Thiophene (B33073) Ring Construction and Functionalization

The formation of the thiophene heterocycle is a foundational aspect of synthesizing its derivatives. Modern organic chemistry offers a diverse toolkit for constructing this aromatic ring system, ranging from classical condensation reactions to modern metal-catalyzed and multicomponent strategies.

Cyclization Approaches from Functionalized Open-Chain Precursors (e.g., S-Containing Alkyne Substrates)

The cyclization of open-chain precursors containing both sulfur and an alkyne functionality is a powerful and atom-economical method for creating substituted thiophenes. rsc.org These reactions often proceed with high regioselectivity, allowing for precise control over the substitution pattern of the resulting thiophene ring. rsc.org

A prominent strategy involves the metal-catalyzed heterocyclization of functionalized alkynes that have a suitably located sulfur nucleophile. rsc.org For instance, (Z)-2-en-4-yne-1-thiols can undergo cycloisomerization in the presence of a palladium iodide (PdI₂) catalyst to yield thiophenes. rsc.org Similarly, copper-promoted cyclization of S-containing alkyne derivatives, such as (Z)-1-en-3-ynyl(butyl)sulfanes treated with copper(II) chloride, can produce 3-halothiophenes. rsc.org Another key approach is iodocyclization, where sulfur-containing alkynes react with molecular iodine to form iodine-containing thiophenes under mild conditions. rsc.orgorganic-chemistry.org

| Precursor Type | Catalyst/Reagent | Product Type | Reference |

| (Z)-2-en-4-yne-1-thiols | PdI₂/KI | Substituted Thiophenes | rsc.org |

| (Z)-1-en-3-ynyl(butyl)sulfanes | CuCl₂ | 3-Chlorothiophenes | rsc.org |

| 1-Mercapto-3-yn-2-ols | I₂ / NaHCO₃ | 3-Iodothiophenes | organic-chemistry.org |

Condensation Reactions for Thiophene Synthesis (e.g., Paal-Knorr Synthesis)

The Paal-Knorr thiophene synthesis is a classical and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. researchgate.netresearchgate.net Common reagents that supply the sulfur atom include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. researchgate.netsmolecule.com These reagents also act as potent dehydrating agents, which helps to drive the reaction to completion. researchgate.netsmolecule.com

The mechanism is believed to proceed through the sulfurization of the dicarbonyl compound to form a thioketone intermediate, rather than the initial formation of a furan (B31954) followed by sulfurization. researchgate.net This was demonstrated by studies showing that subjecting 1,4-dicarbonyls and their corresponding furan analogues to phosphorus pentasulfide under the same conditions resulted in different yields of the target thiophene, ruling out the furan as a necessary intermediate. researchgate.netresearchgate.net

Metal-Catalyzed Methods in Thiophene Synthesis (e.g., Copper, Indium, Rhodium Mediated Approaches)

Transition metal catalysis has significantly advanced the synthesis of thiophene derivatives, offering high efficiency and functional group tolerance. bldpharm.com

Copper-Mediated Approaches : Copper catalysts are widely employed in thiophene synthesis. acs.org For example, copper(I) iodide (CuI) can catalyze the reaction between 1-bromoalkynes and sodium sulfide (B99878) to generate substituted thiophenes. rsc.org Copper catalysis is also central to multicomponent reactions that form highly functionalized thiophenes in a single step.

Indium-Mediated Approaches : Organoindium reagents have proven effective in the selective synthesis of unsymmetrical thiophenes. rsc.org In a palladium-catalyzed cross-coupling reaction, triorganoindium reagents can react selectively with dihalothiophenes, such as 2,5-dibromothiophene. This allows for the sequential and controlled introduction of different substituents onto the thiophene ring, which is valuable for creating complex molecules and oligothiophenes. rsc.org

Rhodium-Mediated Approaches : Rhodium catalysts enable unique transformations for thiophene synthesis. For instance, rhodium can catalyze the transannulation reaction between 1,2,3-thiadiazoles and alkynes. This process generates a rhodium thiavinyl carbene intermediate, which then undergoes cycloaddition to form highly substituted thiophenes. organic-chemistry.orgbldpharm.com

Multicomponent Reactions for Thiophene Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the initial components. acs.org These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity. acs.org The Gewald reaction is a classic and well-known MCR for synthesizing 2-aminothiophenes. acs.org Modern variations of MCRs, often metal-catalyzed, have been developed to produce a wide array of thiophene derivatives with diverse substitution patterns from simple starting materials. acs.orggoogle.com These one-pot syntheses are advantageous as they reduce the number of synthetic steps and purification procedures required. acs.org

Direct Arylation Polymerization for Thiophene-Based Copolymers

Direct Arylation Polymerization (DArP) is a powerful, greener, and more atom-economical alternative to traditional cross-coupling methods like Suzuki or Stille reactions for synthesizing conjugated polymers. biosynth.com DArP creates C-C bonds between (hetero)arenes by activating a C-H bond on one monomer and coupling it with a C-Halogen bond on another, avoiding the need to pre-functionalize monomers with organometallic groups. organic-chemistry.orgbiosynth.com

This technique is particularly valuable for producing thiophene-based copolymers, which are important materials in organic electronics. Chlorinated thiophene derivatives, for instance, have been shown to be effective monomers in DArP, leading to high-molecular-weight and high-mobility conjugated polymers. googleapis.com The palladium-catalyzed polycondensation of thiophene derivatives via C-H arylation can produce well-defined alternating copolymers in high yields and short reaction times. organic-chemistry.org

| Polymerization Method | Key Features | Monomer Examples | Reference |

| Direct Arylation Polymerization (DArP) | C-H bond activation, Atom-economical, Avoids organometallic reagents | Chlorinated thiophenes, Thiophene-flanked benzothiadiazole | googleapis.com |

Targeted Synthetic Routes for 3-(5-Chlorothiophen-2-yl)propan-1-ol

While numerous methods exist for constructing the thiophene ring, the synthesis of a specific derivative like this compound typically relies on the functionalization of a pre-existing, suitably substituted thiophene precursor. A plausible and efficient synthetic pathway can be designed starting from the readily available 5-chlorothiophene-2-carbaldehyde (B1662047).

This proposed route involves a two-step sequence: a chain extension reaction followed by a reduction step.

Chain Extension via Horner-Wadsworth-Emmons Reaction : The first step involves extending the carbon chain at the 2-position of the thiophene ring. The 5-chlorothiophene-2-carbaldehyde is reacted with a stabilized phosphorus ylide, such as triethyl phosphonoacetate, in a Horner-Wadsworth-Emmons (HWE) olefination. This reaction stereoselectively forms an (E)-α,β-unsaturated ester, ethyl 3-(5-chlorothiophen-2-yl)acrylate. The HWE reaction is known for its high yields and the operational simplicity of removing the water-soluble phosphate (B84403) byproduct.

Concurrent Reduction of Ester and Alkene : The second step involves the complete reduction of the unsaturated ester intermediate. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is used. This single reagent is capable of reducing both the ester functionality to a primary alcohol and the carbon-carbon double bond of the acrylate (B77674) moiety. This concurrent reduction directly yields the target compound, this compound.

This two-step approach is highly convergent and relies on well-established and high-yielding transformations in organic synthesis, representing a reliable method for accessing the target molecule and its analogs. An alternative, though potentially lower-yielding approach, could involve the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) with 3-chloropropionyl chloride, followed by reduction of the resulting ketone to an alcohol. acs.org

Derivatization Strategies from Halogenated Thiophene Precursors

The synthesis of thiophene-based compounds frequently commences with a pre-functionalized, halogenated thiophene ring. derpharmachemica.com These halogen atoms serve as versatile handles for introducing carbon-based side chains through various organometallic and cross-coupling reactions. For a target molecule like this compound, a logical starting material is a di- or mono-halogenated thiophene.

A common strategy involves the selective metallation of the thiophene ring. For instance, treatment of 2,5-dichlorothiophene (B70043) with a strong base like n-butyllithium (n-BuLi) can lead to a lithium-halogen exchange, preferentially at the more reactive α-position, to form 2-lithio-5-chlorothiophene. This organolithium intermediate is a potent nucleophile that can react with a suitable three-carbon electrophile to begin the construction of the propanol (B110389) side chain.

Alternatively, Grignard reagents can be formed from brominated thiophenes, which can then be used in coupling reactions. Another approach is the direct acylation of a less reactive monochlorinated thiophene, such as 2-chlorothiophene, using Friedel-Crafts conditions. derpharmachemica.com This reaction typically introduces a carbonyl group that serves as a precursor to the alcohol functionality of the side chain. derpharmachemica.com The development of efficient synthetic routes to various halogenated 2-thiophenecarboxylic acid derivatives has further expanded the toolbox for creating these building blocks. nih.gov

Elaboration of the Propanol Chain (e.g., via Ethylene (B1197577) Oxide Precursors or Reduction of Carbonyls)

Once the initial carbon-carbon bond is formed at the 2-position of the 5-chlorothiophene ring, the three-carbon propanol chain must be fully elaborated. Two primary strategies are prevalent for this transformation: reaction with epoxide precursors and the reduction of carbonyl functionalities.

Reduction of Carbonyls: This is arguably the most common and well-documented method. It typically involves a two-step process:

Acylation: A Friedel-Crafts acylation of 2-chlorothiophene with propanoyl chloride or succinic anhydride (B1165640) introduces a keto or a carboxylic acid group, respectively. For example, reacting 2-chlorothiophene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield 1-(5-chlorothiophen-2-yl)propan-1-one.

Reduction: The resulting carbonyl group is then reduced to the corresponding alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ketone to a secondary alcohol or a carboxylic acid to a primary alcohol. smolecule.com

Ethylene Oxide Precursors: While less direct for a propanol chain, epoxide precursors can be used. A metalated thiophene, such as 2-lithio-5-chlorothiophene, can react with ethylene oxide to open the ring and form 2-(5-chlorothiophen-2-yl)ethan-1-ol. This intermediate would then require a one-carbon chain extension (e.g., via conversion to a halide, followed by cyanation and reduction) to achieve the final propanol structure. This multi-step process makes the reduction of a carbonyl precursor often more efficient.

Stereoselective Synthesis of Chiral Thiophene-Propanol Systems (e.g., Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones)

When the propanol chain is attached via its central carbon, or if substitutions create a stereocenter at the carbinol carbon (C1 of the propanol chain), the synthesis of a single enantiomer becomes a critical objective, particularly for pharmaceutical applications. researchgate.net Asymmetric reduction of a precursor ketone, such as 1-(5-chlorothiophen-2-yl)propan-1-one, is a powerful strategy to achieve this.

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are leading methods for the enantioselective reduction of heteroaromatic ketones. nih.govresearchgate.net These reactions utilize chiral catalysts, often based on transition metals like ruthenium (Ru), rhodium (Rh), iridium (Ir), or manganese (Mn), coordinated to chiral ligands. researchgate.netnih.gov In ATH, a simple hydrogen source like 2-propanol or a formic acid/triethylamine mixture is used, which can be safer and more convenient than handling high-pressure hydrogen gas required for AH. rsc.org

The choice of catalyst and ligand is crucial for achieving high yields and high enantiomeric excess (ee). For example, Noyori-type catalysts, such as trans-RuCl₂[(R)-xylbinap][(R)-daipen], have proven highly effective for the asymmetric hydrogenation of a wide range of heteroaromatic ketones, affording chiral alcohols in high yields and excellent enantioselectivity. nih.govresearchgate.net

Below is a table summarizing representative results for the asymmetric reduction of thienyl ketones, demonstrating the efficacy of these methods.

| Substrate | Catalyst System | H₂ Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 2-Acetylthiophene | [Mn(CO)₂(ligand)]Br in NaOtBu | 2-Propanol | >99 | 97 | researchgate.net |

| 2-Acetylthiophene | trans-RuCl₂[(S)-xylbinap][(S)-daipen] | H₂ (gas) | 98 | 98 | nih.gov |

| 1-(Thiophen-2-yl)propan-1-one | MsDPEN–Cp*Ir complex | H₂ (gas) | >99 | 99 | nih.gov |

| 2-Chloroacetophenone analog | Ru(OTf)(S,S)-TsDpen | H₂ (gas) | Not specified | 96 | nih.gov |

| Various Acetophenones | Noyori–Ikariya catalysts | iPrOH or Formic Acid | High | High | rsc.org |

Challenges in Synthetic Routes and Optimization Strategies

The synthesis of substituted thiophenes is not without its difficulties. One significant challenge is controlling regioselectivity, especially when working with poly-halogenated precursors. A phenomenon known as "halogen dance" can occur under lithiation conditions, where a halogen atom migrates to a different position on the thiophene ring, leading to a mixture of isomers that can be difficult to separate. rsc.org Optimization strategies to counter this include using specific lithium amide bases like LDA (lithium diisopropylamide) under carefully controlled temperature conditions.

Another challenge lies in the Friedel-Crafts acylation step. The thiophene ring is sensitive, and harsh Lewis acids or high temperatures can lead to polymerization or degradation. Furthermore, the directing effects of existing substituents must be considered to ensure acylation occurs at the desired position. Optimization involves screening different Lewis acids (e.g., SnCl₄, ZnCl₂) and solvents to find conditions that provide the desired product with high selectivity and yield.

In stereoselective syntheses, catalyst loading, solvent choice, temperature, and pressure (in the case of AH) are all critical parameters that must be optimized to maximize both conversion and enantioselectivity. The development of robust and recyclable catalysts is also an ongoing area of research to improve the economic and environmental viability of these synthetic routes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 3-(5-Chlorothiophen-2-yl)propan-1-ol, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the propyl chain and the thiophene (B33073) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the sulfur heteroatom, as well as the hydroxyl group.

Thiophene Protons: The two protons on the thiophene ring are expected to appear as doublets in the aromatic region (typically δ 6.5-7.5 ppm). The proton at the C3 position would likely be a doublet coupled to the proton at the C4 position.

Propyl Chain Protons: The protons of the three-carbon chain will exhibit characteristic multiplets. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) is expected to be a triplet around δ 3.6 ppm. The methylene group adjacent to the thiophene ring (-CH₂-Thiophene) would likely appear as a triplet around δ 2.8 ppm. The central methylene group (-CH₂-) should present as a multiplet (likely a sextet) around δ 1.9 ppm.

Hydroxyl Proton: The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number of unique carbon environments. For this compound, seven distinct signals are anticipated.

Thiophene Carbons: The four carbons of the thiophene ring are expected to resonate in the δ 120-145 ppm region. The carbon bearing the chlorine atom (C5) and the carbon attached to the propyl chain (C2) will have distinct chemical shifts influenced by their substituents.

Propyl Chain Carbons: The three carbons of the propyl chain will appear in the aliphatic region of the spectrum. The carbon attached to the hydroxyl group (-CH₂OH) is expected around δ 60-65 ppm. The carbon adjacent to the thiophene ring is anticipated around δ 30-35 ppm, and the central carbon around δ 32-37 ppm.

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| H-3 (Thiophene) | ~6.7 | d | C-2 (Thiophene) | ~143 |

| H-4 (Thiophene) | ~6.9 | d | C-3 (Thiophene) | ~124 |

| -CH₂- (α to Thiophene) | ~2.8 | t | C-4 (Thiophene) | ~126 |

| -CH₂- (β to Thiophene) | ~1.9 | m | C-5 (Thiophene) | ~128 |

| -CH₂- (γ to Thiophene, α to OH) | ~3.6 | t | -CH₂- (α to Thiophene) | ~30 |

| -OH | Variable | br s | -CH₂- (β to Thiophene) | ~35 |

| -CH₂- (γ to Thiophene, α to OH) | ~62 |

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are crucial for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. vscht.cz

C-H Stretches: Aromatic C-H stretching vibrations of the thiophene ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain will appear just below 3000 cm⁻¹. libretexts.org

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are expected in the 1400-1500 cm⁻¹ region. researchgate.net

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is expected in the 1050-1150 cm⁻¹ range. vscht.cz

C-S Stretch: The C-S stretching vibration within the thiophene ring typically gives rise to weaker bands in the fingerprint region.

C-Cl Stretch: A band in the region of 600-800 cm⁻¹ can be attributed to the C-Cl stretching vibration. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C and C-S stretching vibrations of the thiophene ring are expected to show strong signals in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | >3000 | Medium |

| C-H (Aliphatic) | Stretching | <3000 | Strong |

| C=C (Thiophene) | Stretching | 1400-1500 | Medium |

| C-O (Primary Alcohol) | Stretching | 1050-1150 | Strong |

| C-Cl | Stretching | 600-800 | Medium-Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₇H₉ClOS), the molecular weight is 176.66 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 176 and an [M+2]⁺ peak at m/z 178 with an intensity of about one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. youtube.comlibretexts.org For thiophene derivatives, fragmentation often involves cleavage of the side chain or rupture of the thiophene ring. researchgate.netnih.gov

Expected Fragmentation Patterns:

Loss of water: [C₇H₇ClS]⁺ at m/z 158.

Alpha-cleavage: Loss of a C₂H₄OH radical to give a [C₅H₄ClS-CH₂]⁺ fragment.

Cleavage of the propyl chain: Fragmentation at the C-C bonds of the propyl chain would lead to various smaller fragments.

Thiophene ring fragmentation: The chlorothiophene moiety itself can undergo characteristic fragmentation.

X-ray Diffraction for Solid-State Structural Determination (Relevant for Related Chlorothiophene Derivatives)

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netnih.gov While a crystal structure for this compound is not publicly available, analysis of related chlorothiophene derivatives provides insight into the expected structural features. researchgate.net

Studies on similar compounds reveal key structural parameters such as:

Bond lengths and angles: The C-S, C=C, and C-Cl bond lengths and the internal angles of the thiophene ring.

Conformation: The orientation of the propyl side chain relative to the thiophene ring.

Intermolecular interactions: In the solid state, hydrogen bonding involving the hydroxyl group is expected to play a significant role in the crystal packing.

X-ray crystallography provides unambiguous proof of structure and is invaluable for understanding the supramolecular assembly of molecules. weizmann.ac.ilnih.gov

Computational Chemistry and Theoretical Insights into 3 5 Chlorothiophen 2 Yl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. nih.gov For 3-(5-Chlorothiophen-2-yl)propan-1-ol, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, are fundamental for understanding the molecule's steric and electronic properties. An accurate optimized geometry is the foundation for all subsequent computational analyses, including vibrational frequencies and molecular orbital calculations. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound This table presents hypothetical, yet plausible, data based on typical values for similar structures calculated using DFT.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-S (Thiophene) | 1.72 Å |

| Bond Length | C-O (Alcohol) | 1.43 Å |

| Bond Angle | C-S-C (Thiophene) | 92.5° |

| Bond Angle | Cl-C-C (Thiophene) | 125.0° |

| Dihedral Angle | C(thiophene)-C(propyl)-C(propyl)-C(propyl) | -178.5° |

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Functionals: A popular choice for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines exact Hartree-Fock exchange with DFT exchange and correlation. It is known for providing a good balance between computational cost and accuracy for geometric and electronic properties of thiophene (B33073) derivatives. nih.govresearchgate.net Other functionals, like PBE (Perdew-Burke-Ernzerhof), which is a generalized gradient approximation (GGA) functional, are also widely used.

Basis Sets: The 6-31G(d,p) basis set is commonly used for initial geometry optimizations and frequency calculations. It is a split-valence basis set that provides a flexible description of the electron distribution. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing bonding in cyclic systems and molecules with heteroatoms like sulfur, chlorine, and oxygen. researchgate.netresearchgate.net For higher accuracy in energy calculations, larger basis sets such as 6-311++G(d,p) may be employed. nih.gov

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap, Ionization Energy, Electron Affinity)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net

Within the framework of Koopmans' theorem, the energies of the HOMO and LUMO can be used to approximate the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO), respectively. mdpi.com These values are fundamental to understanding the molecule's behavior in electron transfer processes.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table presents hypothetical, yet plausible, data based on values for similar thiophene structures.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.20 |

Prediction of Global Chemical Reactivity Descriptors (e.g., Hardness, Chemical Potential, Electronegativity, Electrophilicity Index)

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These descriptors provide a quantitative framework for understanding the stability and reactivity trends of molecules. mdpi.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com

Electronegativity (χ): Describes the power of a molecule to attract electrons. It is calculated as χ = -μ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons. It is a measure of its electrophilic character and is calculated as ω = μ² / 2η.

Table 3: Predicted Global Chemical Reactivity Descriptors for this compound Calculated from the predicted FMO properties in Table 2.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.025 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.825 |

| Electronegativity (χ) | -μ | 4.025 |

| Electrophilicity Index (ω) | μ² / 2η | 2.867 |

Simulation of Spectroscopic Parameters for Experimental Validation

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. researchgate.net DFT calculations can simulate various types of spectra:

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, an IR spectrum can be simulated. The predicted frequencies and intensities of vibrational modes (e.g., O-H stretch, C-Cl stretch, C-S stretch) can be correlated with experimental IR data. Calculated frequencies are often systematically higher than experimental ones, so a scaling factor is typically applied for better agreement. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts are compared to experimental values to aid in signal assignment and structure elucidation.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net

Table 4: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound This table presents plausible data for illustrative purposes.

| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Predicted Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3350 | 3490 |

| C-H stretch (aliphatic) | 2945 | 3050 |

| C=C stretch (thiophene) | 1450 | 1495 |

| C-O stretch | 1055 | 1090 |

| C-Cl stretch | 730 | 755 |

Investigation of Reaction Mechanisms through Computational Approaches

Beyond static properties, computational methods can elucidate dynamic processes by mapping out reaction mechanisms. For this compound, this could involve studying:

Oxidation of the alcohol: Calculating the reaction pathway for the oxidation of the primary alcohol to an aldehyde or carboxylic acid. This involves locating the transition state structures and calculating the activation energy barriers for different oxidants.

Substitution on the thiophene ring: Investigating the mechanism of nucleophilic aromatic substitution, where the chlorine atom is replaced. DFT can be used to compare the energetics of different pathways and intermediates.

Reactions involving the thiophene sulfur: Modeling the oxidation of the sulfur atom, which is relevant in metabolism and atmospheric chemistry. researchgate.net

These studies provide a molecule-level understanding of reaction feasibility and selectivity, guiding synthetic efforts and the interpretation of experimental outcomes.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions (Conceptual relevance for scaffold)

While specific biological targets for this compound may not be defined, the thiophene scaffold is a well-known pharmacophore present in many bioactive compounds. rsc.orgnih.gov Therefore, molecular docking and molecular dynamics (MD) simulations are conceptually highly relevant for exploring its potential as a building block in drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For the 3-(5-chlorothiophen-2-yl)propyl scaffold, docking studies could be performed against a range of enzymes or receptors (e.g., kinases, dehydrogenases, G-protein coupled receptors) to identify potential biological targets. nih.gov The simulation yields a docking score, which estimates the binding affinity, and reveals key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules, offering a more realistic view of the binding event than static docking alone.

These computational techniques are essential in modern medicinal chemistry for hit identification, lead optimization, and understanding structure-activity relationships (SAR) at a molecular level. nih.gov

Chemical Transformations and Derivatization of 3 5 Chlorothiophen 2 Yl Propan 1 Ol

Reactions Involving the Terminal Hydroxyl Functionality

The primary alcohol moiety in 3-(5-chlorothiophen-2-yl)propan-1-ol is amenable to a variety of classical and contemporary organic reactions, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers through well-established synthetic protocols. Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid anhydride (B1165640), or acyl chloride, often in the presence of an acid or base catalyst. For instance, the structurally similar compound, 3-chloro-1-(thiophen-2-yl)propan-1-ol, has been successfully esterified using acetic anhydride with pyridine as a weak base catalyst, refluxing in diethyl ether for two hours to yield the corresponding acetate ester in good yields (60-72%) scielo.br. This method is directly applicable to this compound.

| Reactant | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| 3-chloro-1-(thiophen-2-yl)propan-1-ol | Acetic Anhydride | Pyridine, Reflux in Diethyl Ether | 3-chloro-1-(thiophen-2-yl)propyl acetate | 60-72% | scielo.br |

Etherification can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of base and reaction conditions is crucial to avoid competing elimination reactions.

Controlled Oxidation Reactions to Carbonyl Derivatives

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the corresponding aldehyde, 3-(5-chlorothiophen-2-yl)propanal, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) in dichloromethane or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are commonly employed for this transformation.

For the synthesis of 3-(5-chlorothiophen-2-yl)propanoic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include Jones reagent (chromium trioxide in sulfuric acid and acetone), potassium permanganate (KMnO4), or a two-step procedure involving initial oxidation to the aldehyde followed by further oxidation using reagents like sodium chlorite (NaClO2).

| Starting Material | Target Product | Reagent(s) | Typical Conditions |

| Primary Alcohol | Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature |

| Primary Alcohol | Aldehyde | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane, Low Temperature |

| Primary Alcohol | Carboxylic Acid | Chromium Trioxide, Sulfuric Acid | Acetone, 0°C to Room Temperature |

| Primary Alcohol | Carboxylic Acid | Potassium Permanganate (KMnO4) | Basic aqueous solution, Heat |

Deoxygenative Coupling Reactions with Heteroaromatic Systems

Modern synthetic methods allow for the direct coupling of alcohols with other aromatic systems through deoxygenative cross-coupling reactions. These reactions involve the activation of the C-O bond of the alcohol, followed by coupling with a suitable partner, effectively replacing the hydroxyl group with a new carbon-carbon or carbon-heteroatom bond. While specific examples for this compound are not prevalent in the literature, general methodologies such as metallaphotoredox-enabled deoxygenative arylation of alcohols offer a potential route. This approach utilizes an N-heterocyclic carbene (NHC) to activate the alcohol, which then participates in a nickel-catalyzed cross-coupling with an aryl halide in the presence of a photoredox catalyst.

Reactions on the Chlorothiophene Ring

The chlorothiophene ring in this compound is susceptible to modification through various reactions, including electrophilic substitution and metalation, allowing for further functionalization of the aromatic core.

Electrophilic Aromatic Substitution (e.g., Halogenation, Sulfonation)

The thiophene (B33073) ring is generally more reactive towards electrophilic aromatic substitution than benzene. The positions of substitution are directed by the existing substituents. In 2,5-disubstituted thiophenes, electrophilic attack typically occurs at the vacant 3- or 4-positions. The directing effects of the chloro and the 3-propyl-1-ol substituents will influence the regioselectivity of these reactions. The chlorine atom is a deactivating but ortho-, para-directing group, while the alkyl side chain is an activating group.

Further halogenation, for instance, with N-bromosuccinimide (NBS) or elemental bromine, would likely lead to the introduction of a bromine atom at one of the vacant positions on the thiophene ring. Similarly, sulfonation can be achieved using reagents like fuming sulfuric acid or chlorosulfonic acid, which would introduce a sulfonic acid group onto the ring.

Metalation of the Thiophene Ring (e.g., Directed Lithiation for Subsequent Functionalization)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In this process, a substituent on the ring directs the deprotonation of an adjacent position by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).

For thiophene derivatives, lithiation predominantly occurs at the C-2 or C-5 position due to the acidity of these protons. However, the presence of a directing metalating group (DMG) can overcome this inherent reactivity. In the case of this compound, the hydroxyl group in the side chain could potentially act as a directing group after deprotonation, although this effect would be transmitted through the propyl chain. More likely, the chloro substituent or the thiophene sulfur atom itself will influence the position of lithiation. For 2-halothiophenes, lithiation often occurs at the 5-position if it is unsubstituted. In this case, with the 5-position occupied by a chlorine atom, lithiation might be directed to the 3- or 4-positions. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents, such as alkyl groups, carbonyls, or silyl groups, with high regioselectivity uwindsor.cabaranlab.orgresearchgate.netnih.gov.

| Reagent | Conditions | Intermediate | Subsequent Electrophile | Product |

| n-Butyllithium | THF, -78 °C | Lithiated Thiophene | Carbon Dioxide (CO2) | Thiophenecarboxylic Acid |

| s-Butyllithium/TMEDA | Diethyl ether, -78 °C | Lithiated Thiophene | N,N-Dimethylformamide (DMF) | Thiophenecarboxaldehyde |

| Lithium diisopropylamide (LDA) | THF, -78 °C | Lithiated Thiophene | Trimethylsilyl chloride (TMSCl) | Silylated Thiophene |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Stille Coupling)

The chlorine atom at the 5-position of the thiophene ring in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds. While direct studies on this specific substrate are not extensively detailed in the public domain, the reactivity of 5-chlorothiophene derivatives is well-established, allowing for a clear projection of its synthetic utility in Suzuki-Miyaura and Stille couplings. The primary alcohol on the propanol (B110389) side chain is generally compatible with these reaction conditions, though protection may be employed if side reactions are a concern.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction would involve coupling the chlorothiophene moiety with various aryl or heteroaryl boronic acids or their corresponding esters. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, and requires a base to facilitate the transmetalation step.

Although aryl chlorides are known to be less reactive than the corresponding bromides or iodides, significant advancements in catalyst systems, particularly the use of electron-rich, bulky phosphine ligands, have made these transformations highly efficient. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chlorothiophenes

| Parameter | Condition | Purpose/Comment |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(II) precatalysts that are reduced in situ to the active Pd(0) species. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands that facilitate the oxidative addition of the aryl chloride to the Pd(0) center. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for the transmetalation step. |

| Boron Reagent | Arylboronic acids, Arylboronic acid pinacol esters | The nucleophilic partner in the coupling reaction. |

| Solvent | Toluene, Dioxane, THF, often with water | The choice of solvent can influence reaction rate and yield. |

| Temperature | 80-120 °C | Elevated temperatures are typically required to drive the reaction to completion. |

Stille Coupling

The Stille coupling reaction provides another robust method for C-C bond formation by reacting an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. The 5-chloro position of this compound can be effectively coupled with a variety of organostannanes, including aryl, heteroaryl, and vinyl stannanes.

A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide range of functional groups, making them suitable for use with multifunctional molecules. However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. The reaction mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle, similar to the Suzuki coupling.

Table 2: Representative Conditions for Stille Coupling of Halothiophenes

| Parameter | Condition | Purpose/Comment |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Common palladium catalysts for Stille reactions. Pd(PPh₃)₄ is a direct source of Pd(0). |

| Ligand | PPh₃, AsPh₃ | Triphenylphosphine is a standard ligand. Triphenylarsine can sometimes improve reaction outcomes. |

| Stannane Reagent | Ar-Sn(Bu)₃, Het-Sn(Bu)₃, Vinyl-Sn(Bu)₃ | The organotin coupling partner. Tributyltin derivatives are commonly used. |

| Solvent | Toluene, DMF, THF | Anhydrous, non-protic solvents are typically employed. |

| Additives | CuI, LiCl | Can accelerate the transmetalation step, particularly for less reactive substrates. |

| Temperature | 80-110 °C | Heating is generally required to achieve a reasonable reaction rate. |

Formation of Complex Polyheterocyclic Systems (e.g., Oxazole-Containing Derivatives from Chlorothiophene-Propanol Fragments)

The structure of this compound serves as an excellent starting point for the synthesis of more elaborate polyheterocyclic systems. One such transformation is the construction of an oxazole ring, a privileged scaffold in medicinal chemistry. A plausible and efficient synthetic route to an oxazole derivative involves a two-step process starting from the propanol fragment.

Step 1: Oxidation of the Primary Alcohol

The initial step is the oxidation of the primary alcohol of this compound to the corresponding aldehyde, 3-(5-chlorothiophen-2-yl)propanal. This transformation requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are well-suited for this purpose. These methods are known for their high efficiency in converting primary alcohols to aldehydes while being compatible with a wide range of other functional groups, including the chlorothiophene ring.

Pyridinium Chlorochromate (PCC) Oxidation : This method involves treating the alcohol with PCC in a non-aqueous solvent like dichloromethane (DCM). The reaction is typically performed at room temperature and provides the aldehyde in good yield.

Swern Oxidation : This procedure uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (e.g., -78 °C), followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and high yields.

Step 2: Van Leusen Oxazole Synthesis

With the aldehyde, 3-(5-chlorothiophen-2-yl)propanal, in hand, the oxazole ring can be constructed via the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate (K₂CO₃), in a solvent like methanol. The reaction proceeds through a cycloaddition mechanism followed by elimination to form the 5-substituted oxazole ring. This route would yield a molecule where the oxazole ring is attached to the chlorothiophene core via an ethyl linker.

This two-step sequence demonstrates how the chlorothiophene-propanol fragment can be strategically elaborated to incorporate additional heterocyclic motifs, significantly increasing molecular complexity and providing access to novel chemical space for biological screening.

Strategic Integration as a Building Block in Combinatorial Synthesis and Libraries

Combinatorial chemistry aims to rapidly generate large numbers of diverse molecules, known as libraries, for high-throughput screening in drug discovery and materials science. The effectiveness of this approach relies on the use of versatile "building blocks"—molecules that can be easily and reliably diversified at multiple points. This compound is an exemplary building block due to its two distinct and orthogonally reactive functional handles.

Points of Diversification:

The 5-Chloro Position : As detailed in section 5.2.3, the chlorine atom serves as a handle for palladium-catalyzed cross-coupling reactions. By reacting the parent molecule with a diverse set of boronic acids (Suzuki-Miyaura) or organostannanes (Stille), a library of compounds with various aryl and heteroaryl substituents at the 5-position of the thiophene ring can be generated. This allows for systematic exploration of the structure-activity relationship (SAR) associated with this part of the molecule.

The Propan-1-ol Side Chain : The primary alcohol provides a second site for diversification. It can readily undergo a variety of well-established reactions, such as:

Esterification : Reaction with a library of carboxylic acids or acyl chlorides to produce a diverse set of esters.

Etherification : Reaction with a library of alkyl halides under basic conditions (Williamson ether synthesis) to generate a range of ethers.

Amination : The alcohol can be converted to a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a library of primary or secondary amines to yield a diverse set of amino derivatives.

The "split-and-pool" strategy of solid-phase synthesis is particularly well-suited for utilizing such building blocks. The propanol moiety can be used to anchor the molecule to a solid support resin. Subsequently, the resin-bound material can be split into multiple portions, each undergoing a different cross-coupling reaction at the 5-position. After this step, the resin portions can be pooled and then split again for a second diversification step involving cleavage from the resin and reaction at the side chain. This strategy allows for the exponential generation of a large library of unique compounds from a single, versatile starting material.

The use of this compound as a scaffold enables the creation of focused libraries of drug-like molecules, where the thiophene core is maintained while the peripheral substituents are systematically varied to optimize properties such as target binding, selectivity, and pharmacokinetic profiles.

Applications As a Versatile Building Block in Organic Synthesis and Materials Science Research

Role in the Synthesis of Advanced Organic Intermediates

As a functionalized organic molecule, 3-(5-chlorothiophen-2-yl)propan-1-ol serves as a foundational component for the bottom-up assembly of complex molecular structures. rsc.org The propanol (B110389) side chain can be transformed into numerous other functional groups. For instance, oxidation of the alcohol yields 3-(5-chlorothiophen-2-yl)propanal, an aldehyde that can participate in condensation reactions, or 3-(5-chlorothiophen-2-yl)propanoic acid, which can be used in esterification or amidation reactions.

These transformations generate advanced intermediates that are crucial in medicinal chemistry and the synthesis of agrochemicals. The thiophene (B33073) ring itself is a well-known scaffold in many biologically active compounds. By modifying the side chain, chemists can systematically alter the steric and electronic properties of the molecule to optimize its function for a specific application, such as in the development of new insecticides or pharmaceuticals.

Contribution to the Design of Thiophene-Based Conjugated Materials

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their exceptional optical and conductive properties. nih.govtaylorfrancis.com The performance of these materials is highly dependent on their molecular structure, including the nature of the side chains attached to the polymer backbone. These side chains influence solubility, solid-state packing, and the electronic energy levels (HOMO/LUMO) of the material. researchgate.net

This compound is a valuable precursor for monomers used in the synthesis of these functional polymers. The propanol group allows for the introduction of various functionalities that can tune the properties of the final conjugated material for specific applications in electronic and optoelectronic devices. nih.govrsc.org

Poly(3,4-ethylenedioxythiophene), or PEDOT, is one of the most successful conducting polymers, prized for its high conductivity, stability, and transparency. researchgate.netresearchgate.net A key area of research involves the synthesis of functional PEDOT derivatives to enhance properties like biocompatibility or to enable post-polymerization modification. mdpi.com This is typically achieved by synthesizing functionalized EDOT monomers.

The this compound molecule can serve as a starting point for creating novel thiophene-based monomers. The propanol side chain can be chemically modified to form a diol, which can then be used to construct a monomer analogous to EDOT. Polymerization of such a monomer would yield a functional polymer with properties influenced by the propyl linker and the chloro-substituent, offering a new avenue for developing PEDOT-like materials with tailored characteristics.

Carbon-based materials with π-electron systems are widely used as organic semiconductors in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.net Thiophene-based oligomers and polymers are particularly prominent in this field. rsc.org The performance of these devices is critically dependent on the properties of the organic materials used, such as charge carrier mobility and energy levels.

By serving as a building block for monomers, this compound contributes to the synthesis of new semiconducting polymers. The functional side chain allows for modifications that can enhance solubility for solution-based processing or influence the polymer's self-assembly and film morphology, which are crucial for efficient charge transport in OFETs and OSCs. researchgate.netrsc.org The ability to fine-tune these properties through synthetic chemistry makes such precursors valuable in the ongoing development of next-generation organic electronics. researchgate.net

| Device Type | Role of Thiophene-Based Material | Potential Contribution of this compound Derived Polymers |

|---|---|---|

| Organic Solar Cells (OSCs) | Donor or acceptor material in the active layer, responsible for light absorption and charge generation. | Modification of side chains can tune the polymer's absorption spectrum and energy levels to better match the solar spectrum and optimize charge separation. |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer, responsible for charge transport between source and drain electrodes. | Functional groups can promote ordered packing in the solid state, enhancing charge carrier mobility. |

| Organic Light-Emitting Diodes (OLEDs) | Host or dopant in the emissive layer, or as charge transport layers. | Side chain engineering can alter the emission color and improve device efficiency and stability. |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. mdpi.com These features make them promising candidates for applications in electronics, catalysis, and gas storage. Thiophene-based building blocks are of particular interest for COFs due to their electronic properties, which can impart conductivity and facilitate charge transport within the framework's stacked one-dimensional columns. nih.gov

The synthesis of COFs requires specific monomer geometries to form the desired crystalline lattice. mdpi.com this compound can be chemically converted into a suitable building block for COF synthesis. For example, the propanol group can be oxidized to an aldehyde, which can then undergo condensation with an amine-based linker to form an imine-linked COF. Alternatively, it can be functionalized to create boronic acids, which are common precursors for boronate-ester-linked COFs. nih.govnih.gov This allows the integration of the 5-chlorothiophene unit into a highly ordered, porous, and potentially conductive framework. rsc.org

Precursor for Functionalizable and Adhesive Polymer Systems

The development of polymers that can adhere strongly to various surfaces, including conductive substrates like indium tin oxide (ITO) or metals, is crucial for many electronic and industrial applications. Research has shown that introducing functional groups, such as aldehydes, onto thiophene-based polymers can dramatically improve their adhesive properties. These functional groups can form cross-links or interact with the substrate, enhancing surface adhesion.

The primary alcohol of this compound is a direct precursor to the aldehyde functionality. Through a simple oxidation reaction, the compound can be converted into 3-(5-chlorothiophen-2-yl)propanal. This aldehyde-bearing thiophene can then be incorporated into a polymer backbone. The resulting polymer would be equipped with reactive aldehyde pendants, making it suitable for creating functionalizable and highly adhesive polymer systems, similar to those developed for conductive electrodes that interface with biological systems or for robust electronic components.

Role in Non-Linear Optical Materials Research (Relevant for Related Chalcone Derivatives)

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for applications in photonics, optical switching, and frequency conversion. researchgate.net Chalcones, which are α,β-unsaturated ketones, are a well-studied class of organic molecules known to possess significant NLO properties. researchgate.netciac.jl.cn The NLO response often arises from intramolecular charge transfer between an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. mdpi.com

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The development of eco-friendly and efficient synthetic routes is a cornerstone of modern chemistry. For 3-(5-chlorothiophen-2-yl)propan-1-ol, future research could focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Potential Research Avenues:

Catalytic Reduction: A promising and sustainable approach could involve the catalytic reduction of related compounds, such as 3-(5-chlorothiophen-2-yl)propenal or 3-(5-chlorothiophen-2-yl)prop-2-en-1-ol. The use of selective and reusable catalysts, for instance, those based on nickel, palladium, or platinum, could offer high yields and atom economy.

Green Solvents and Reagents: Exploration of syntheses in greener solvents like ionic liquids or deep eutectic solvents could significantly reduce the environmental impact. Furthermore, employing milder and more selective reducing agents would be a key area of investigation.

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more scalable, and highly controlled production method. This approach can minimize reaction times and improve product purity.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and sustainability.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Catalytic Reduction | High efficiency, selectivity, and potential for catalyst recycling. | Catalyst cost and sensitivity to impurities. |

| Green Solvents | Reduced environmental impact and potential for novel reactivity. | Solvent cost, viscosity, and compatibility with reagents. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup cost and potential for clogging. |

| Biocatalysis | High selectivity, mild reaction conditions, and sustainability. | Enzyme stability, cost, and substrate scope. |

Advanced Computational Modeling for Predicting Novel Derivatives and Properties with Enhanced Specificity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict the properties of this compound and its derivatives before their synthesis. This in-silico approach can accelerate the discovery of new functional molecules.

Key Areas for Computational Research:

Electronic and Structural Properties: DFT calculations can elucidate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for predicting the compound's reactivity and its potential applications in organic electronics.

Spectroscopic Characterization: Computational models can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which would be invaluable for the characterization of newly synthesized derivatives.

Reaction Mechanisms: Modeling potential synthetic pathways can provide insights into reaction energetics and help in optimizing reaction conditions for higher yields and selectivity.

Virtual Screening of Derivatives: By computationally modifying the structure of this compound (e.g., by altering the substituent on the thiophene (B33073) ring or modifying the propanol (B110389) chain), it is possible to screen a large library of virtual compounds for desired properties, such as specific electronic or optical characteristics.

Rational Design of Next-Generation Thiophene-Based Functional Materials with Tailored Characteristics

The unique electronic properties of the thiophene ring make it a valuable building block for a wide range of functional materials. This compound could serve as a monomer or a precursor for the synthesis of such materials.

Emerging Opportunities in Material Science:

Organic Electronics: Thiophene-based polymers are widely used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The chlorine substituent and the propanol group on this compound could be strategically utilized to tune the electronic properties and solubility of the resulting polymers.

Sensors: The propanol functional group could be used to anchor the molecule to a surface or to interact with specific analytes, making its derivatives potential candidates for chemical sensors.

Coatings and Smart Materials: Polymers derived from this compound could exhibit interesting properties for applications in functional coatings, such as anti-corrosion or stimuli-responsive materials.

The table below outlines potential functional materials derived from this compound and their targeted characteristics.

| Material Class | Potential Application | Tailored Characteristics |

| Conjugated Polymers | Organic Photovoltaics (OPVs) | Tunable bandgap, high charge carrier mobility, good solubility. |

| Organic LEDs (OLEDs) | Efficient light emission, color tenability. | |

| Functionalized Films | Chemical Sensors | Selective analyte binding, signal transduction. |

| Polymeric Coatings | Anti-Corrosion Coatings | Adhesion to metal surfaces, barrier properties. |

Development of Structure-Activity Relationship Studies for Targeted Applications in Synthetic Chemistry and Material Science

Systematic structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound influence its properties and performance in various applications.

Key Focus Areas for SAR Studies:

Impact of Substituents: Investigating the effect of different substituents at the 5-position of the thiophene ring (in place of chlorine) on the electronic and optical properties. This could involve synthesizing a library of analogues with various electron-donating and electron-withdrawing groups.

Role of the Alkyl Chain: Studying how the length and functionality of the alkyl chain connecting the thiophene ring and the hydroxyl group affect the material properties, such as flexibility and intermolecular interactions.

Influence on Polymer Properties: For polymeric materials derived from this compound, SAR studies would focus on how monomer structure influences polymer properties like molecular weight, morphology, and device performance.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in sustainable chemistry and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.